4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
Description
Structural Characterization of 4-(Benzyl(2-Hydroxyethyl)Amino)-3-Nitro-1-Phenylquinolin-2(1H)-One
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one follows hierarchical substitution rules for polycyclic systems. The parent structure is quinolin-2(1H)-one, a bicyclic system comprising a benzene ring fused to a pyridinone moiety. Numbering begins at the pyridinone nitrogen (position 1) and proceeds clockwise, with the carbonyl group at position 2.
Substituents are prioritized based on functional group seniority:
- Nitro group (-NO₂) at position 3 (higher priority than amino derivatives).
- Benzyl(2-hydroxyethyl)amino group (-N(CH₂C₆H₅)(CH₂CH₂OH)) at position 4.
- Phenyl group (-C₆H₅) at position 1.
The amino substituent is described as benzyl(2-hydroxyethyl)amino, with the benzyl (phenylmethyl) and 2-hydroxyethyl groups attached to the central nitrogen. This naming adheres to IUPAC Rule C-814.3 for branched substituents.
Molecular Architecture and Functional Group Analysis
The compound’s structure (Figure 1) integrates four key components:
Quinolin-2(1H)-one Core
The bicyclic system consists of a benzene ring (positions 5–10) fused to a 2-pyridinone ring (positions 1–4). The carbonyl group at position 2 introduces polarity and hydrogen-bonding capability.
Substituent Arrangement
- Position 1 : A phenyl group enhances aromatic stacking interactions.
- Position 3 : A nitro group (-NO₂) acts as a strong electron-withdrawing group, polarizing the aromatic system.
- Position 4 : The N-benzyl-N-(2-hydroxyethyl)amino group provides both hydrophobic (benzyl) and hydrophilic (hydroxyethyl) regions, influencing solubility and intermolecular interactions.
Functional Group Synergy
The nitro group’s electron-withdrawing effect stabilizes the quinolinone core, while the amino substituent’s lone pair participates in resonance with the aromatic system. Hydrogen bonding between the hydroxyethyl group and the carbonyl oxygen may stabilize specific conformations.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy provides atomic-level insights into the compound’s structure (Table 1).
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.93 ppm: Singlet for the NH proton of the quinolinone core.
- δ 8.60–6.66 ppm: Multiplet for aromatic protons (phenyl, benzyl, and quinoline rings).
- δ 4.50–3.80 ppm: Signals for the hydroxyethyl group’s -CH₂-O- and -CH₂-N- moieties.
- δ 2.80–2.50 ppm: Benzyl group’s methylene protons (-CH₂-C₆H₅).
¹³C NMR (100 MHz, DMSO-d₆):
- δ 179.1 ppm: Carbonyl carbon (C-2).
- δ 152.9–116.5 ppm: Aromatic carbons (quinoline and phenyl rings).
- δ 60.2 ppm: Hydroxyethyl oxygen-bearing carbon (-CH₂-OH).
- δ 50.0 ppm: Methylene carbons adjacent to the amino nitrogen.
Table 1: Key NMR Chemical Shifts
| Proton/Carbon Type | δ (ppm) | Assignment |
|---|---|---|
| Quinolinone NH (¹H) | 10.93 | Position 1 |
| Aromatic CH (¹H) | 8.60–6.66 | Quinoline/phenyl rings |
| Hydroxyethyl -CH₂-OH (¹H) | 4.50–3.80 | Position 4 substituent |
| Carbonyl C=O (¹³C) | 179.1 | Position 2 |
Infrared (IR) Absorption Profile Interpretation
IR spectroscopy identifies functional groups through characteristic vibrational modes (Table 2):
- 3270 cm⁻¹ : N-H stretching (quinolinone NH and amino group).
- 1665 cm⁻¹ : C=O stretching (quinolinone carbonyl).
- 1520 cm⁻¹ and 1340 cm⁻¹ : Asymmetric and symmetric NO₂ stretching.
- 1100 cm⁻¹ : C-O stretching (hydroxyethyl group).
Table 2: Key IR Absorptions
| Band (cm⁻¹) | Assignment |
|---|---|
| 3270 | N-H stretch |
| 1665 | C=O stretch |
| 1520/1340 | NO₂ asymmetric/symmetric |
| 1100 | C-O stretch |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals the molecular ion ([M]⁺) at m/z 447.4 (calculated for C₂₆H₂₂N₃O₄). Key fragments include:
- m/z 260: Loss of benzyl(2-hydroxyethyl)amino group (-C₉H₁₁NO).
- m/z 173: Quinolinone core with nitro group ([C₁₀H₆N₂O₃]⁺).
- m/z 91: Benzyl ion ([C₇H₇]⁺).
Fragmentation pathways confirm the substituent positions and stability of the aromatic system.
Properties
IUPAC Name |
4-[benzyl(2-hydroxyethyl)amino]-3-nitro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-16-15-25(17-18-9-3-1-4-10-18)22-20-13-7-8-14-21(20)26(19-11-5-2-6-12-19)24(29)23(22)27(30)31/h1-14,28H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCSUXYCDABGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The benzyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions. For instance, benzyl chloride and 2-chloroethanol can be used as alkylating agents in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be replaced by other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: 4-(benzyl(2-carboxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one.
Reduction: 4-(benzyl(2-hydroxyethyl)amino)-3-amino-1-phenylquinolin-2(1H)-one.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, particularly due to the presence of the nitro group, which is known to enhance biological activity.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Quinoline derivatives have been used in the treatment of malaria, cancer, and bacterial infections. The specific substitutions on this compound might offer unique interactions with biological targets.
Industry
Industrially, this compound could be used in the development of new materials, such as dyes and pigments, due to its aromatic structure and potential for various chemical modifications.
Mechanism of Action
The mechanism of action of 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the hydroxyethyl and benzyl groups might enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Key Differentiators of the Target Compound
Nitro Group at Position 3 : Enhances electrophilicity for nucleophilic attacks (e.g., in drug-receptor interactions) compared to phenyl or chloro substituents .
Benzyl(2-hydroxyethyl)amino Group: Balances hydrophobicity (benzyl) and solubility (hydroxyethyl), unlike purely hydrophobic (4E) or hydrophilic (I-a) analogs .
Synergistic Effects: The combination of nitro and amino groups may enable dual mechanisms of action (e.g., DNA intercalation and enzyme inhibition).
Biological Activity
The compound 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a member of the quinoline family, which has been studied for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can be described as follows:
- Molecular Formula : C20H20N2O3
- Molecular Weight : 336.39 g/mol
- CAS Number : Not specified in the results but can be derived from its structure.
This compound features a quinoline backbone substituted with a nitro group and an amino group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Leukemia Cells
In a study evaluating several quinoline derivatives, it was found that certain compounds exhibited cytotoxicity against leukemia KG-1 cells in the micromolar range. The most potent compounds had an EC50 value of approximately 0.9 µM, indicating strong inhibitory effects on cell proliferation .
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cancer cell proliferation. For example:
- Inhibition of DNA Methyltransferases (DNMTs) : Some derivatives showed selective inhibition of DNMT1 and DNMT3A, which are crucial for maintaining DNA methylation patterns in cancer cells. This inhibition can lead to the reactivation of tumor suppressor genes .
Enzyme Inhibition Studies
The following table summarizes the inhibitory activities of selected derivatives related to DNMTs:
| Compound | Target Enzyme | EC50 (µM) | Efficacy (%) |
|---|---|---|---|
| Compound 12 | DNMT3A | 0.9 | 90 |
| Compound 16 | DNMT1 | 15 | Comparable to SGI-1027 |
| Compound 31 | G9A | 28 | Weak |
These findings indicate that structural modifications in the quinoline scaffold can significantly influence biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Key observations include:
- Substituent Effects : The presence of certain functional groups, such as methylene or carbonyl groups, can decrease activity, while bicyclic substituents are generally well tolerated.
- Ring Size and Nature : The size and nature of substituents on the aromatic rings impact inhibitory activity; tricyclic moieties tend to reduce potency compared to bicyclic or monocyclic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
